molecular formula C8H8BrFO B050460 4-Bromo-1-ethoxy-2-fluorobenzene CAS No. 115467-08-8

4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No. B050460
Key on ui cas rn: 115467-08-8
M. Wt: 219.05 g/mol
InChI Key: ZMTIHOQUIPYSQK-UHFFFAOYSA-N
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Patent
US07838087B2

Procedure details

100 ml of a THF solution of 22.8 g (104 mmol) of 3-fluoro-4-ethoxybromobenzene was dropped, while stirring, at 40 to 60° C. to 3.03 g (124.8 mmol) of dried turnings magnesium, and refluxed under heating after dropping for one hour. The solution was cooled by a coolant to −70° C. and, a THF solution of 16 ml (132.5 mmol) of trimethyl borate (THF: 70 ml) was dropped under stirring. After stirring at −70° C. for 3 hours, and further stirring at a room temperature for 20 hours, the reaction solution was cooled to 5° C., and 50 ml of 6M hydrochloric acid was added. After separating the organic layer, the aqueous layer was extracted with 100 ml of ethyl acetate. After mixing the organic layer, it was washed with water and then with an aqueous saturated sodium chloride solution successively and, after drying over anhydrous magnesium sulfate, concentrated under a reduced pressure, to obtain 22.3 g of crude 3-fluoro-4-ethoxyphenyl boronic acid. The obtained crude boronic acid derivative was used without purification for a second step.
[Compound]
Name
dried turnings
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10].[Mg].[B:13](OC)([O:16]C)[O:14]C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([B:13]([OH:16])[OH:14])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
dried turnings
Quantity
3.03 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
22.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1OCC)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
STIRRING
Type
STIRRING
Details
After stirring at −70° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
further stirring at a room temperature for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
After separating the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
After mixing the organic layer, it
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous saturated sodium chloride solution successively and, after drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OCC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 116.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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